4-[Benzo(b)thiophen-2-yl]-2-fluorophenol
Description
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXZSSWPLLITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 2-iodothiophenol is reacted with phenylacetylene in the presence of a palladium catalyst to form the benzothiophene core . The fluorophenol moiety can then be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yields. The reaction conditions are optimized to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The fluorophenol moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Benzo[b]thiophene-Phenol Derivatives
The positional arrangement of substituents significantly impacts physicochemical properties. For example:
- This compound is used as a precursor in synthetic organic chemistry .
- 2-[Benzo(b)thiophen-2-yl]phenol (CAS 81344-85-6) and 3-[Benzo(b)thiophen-2-yl]phenol (CAS 95935-60-7): These isomers exhibit distinct electronic properties due to varying resonance effects between the hydroxyl group and the benzo[b]thiophene system. The fluorine in the target compound introduces steric and electronic effects that could alter reactivity in cross-coupling reactions .
Fluorinated Benzo[b]thiophene Derivatives
- Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7): Shares a 2-fluorophenyl group but incorporates a bromine atom and a methanol linker. The bromine enhances electrophilicity, while the fluorine stabilizes the aromatic ring, suggesting divergent reactivity profiles compared to the target compound .
- 2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS o1608): Features a fluorine on a phenyl ring fused to a benzothiazepine core.
Electronic and Structural Effects
- Fluorine Substituent: The 2-fluorine in 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol withdraws electron density via inductive effects, increasing the acidity of the phenolic hydroxyl group (pKa ~8–9 estimated) compared to non-fluorinated analogs (pKa ~10–11). This property could enhance hydrogen-bonding interactions in biological systems .
- Crystal Packing: In related fluorinated compounds like 2-(4-fluorophenyl)-4-(thiophen-2-yl)benzothiazepine, the fluorine atom influences molecular planarity, leading to tighter crystal packing and higher melting points (e.g., 422 K for the benzothiazepine derivative vs. ~390 K for non-fluorinated analogs) .
Material Science
- Organic Semiconductors: Benzo[b]thieno[2,3-d]thiophene derivatives exhibit hole mobilities of 0.1–0.5 cm²/V·s. The fluorine in this compound may lower HOMO levels (-5.4 eV estimated), aligning energy levels with common acceptors like PCBM for bulk-heterojunction solar cells .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Melting Point (K) | Key Applications |
|---|---|---|---|---|
| This compound | 244.28 | 3.2 | ~410 (estimated) | Drug discovery, materials |
| 4-[Benzo(b)thiophen-2-yl]phenol | 226.28 | 3.8 | 385–390 | Synthetic intermediate |
| 2-(4-Fluorophenyl)-benzothiazepine | 339.44 | 4.1 | 422 | Pharmaceuticals |
Q & A
Q. What are the recommended methods for synthesizing 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling reactions between benzo[b]thiophene derivatives and fluorophenol precursors. For example:
- Suzuki-Miyaura Coupling: Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic acid derivative of benzo[b]thiophene with 2-fluorophenol halides .
- Optimization Parameters: Reaction temperature (80–120°C), solvent (THF or DMF), and base (K₂CO₃) critically affect yield. Lower temperatures (<100°C) reduce side reactions but prolong reaction time.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are standard .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm aromatic proton environments and fluorine coupling patterns .
- X-ray Crystallography: Resolve single-crystal structures to verify bond angles and torsional strain between the benzothiophene and fluorophenol moieties .
- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ peak at m/z 257.0521) .
Q. What safety protocols are essential for handling fluorophenol derivatives in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, irrigate with saline solution and consult an ophthalmologist .
Q. How can researchers navigate chemical databases to retrieve reliable data on this compound?
Methodological Answer:
- CAS Registry: Cross-reference synonyms (e.g., "4-(Benzo[b]thien-2-yl)-2-fluorophenol") in PubChem or SciFinder. Note that incomplete nomenclature (e.g., missing substituent positions) may hinder searches .
- Avoid Unreliable Sources: Exclude non-peer-reviewed platforms like BenchChem. Prioritize Reaxys or ACS Publications for peer-reviewed spectral data .
Advanced Research Questions
Q. How do substitution patterns on the benzothiophene ring affect the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine at the 2-position stabilizes the phenolic -OH via resonance, reducing acidity (pKa ~8.2). Bromine substitution (e.g., at the 5-position) increases molecular weight and alters π-π stacking in crystal structures .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) can map HOMO-LUMO gaps and predict sites for electrophilic substitution .
- Experimental Validation: Compare UV-Vis spectra (λmax shifts) and cyclic voltammetry (redox potentials) of analogs .
Q. What experimental strategies resolve contradictions in solubility data for fluorophenol derivatives?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol). Note discrepancies caused by polymorphic forms or hydrate formation .
- Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions that influence solubility .
- Co-solvency Studies: Combine water-miscible solvents (e.g., PEG 400) to enhance aqueous solubility for biological assays .
Q. How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?
Methodological Answer:
- Scaffold Modification: Introduce methyl groups at the 6-position of benzothiophene to enhance lipophilicity (logP increase by ~0.5) and blood-brain barrier penetration .
- Toxicity Screening: Use in vitro models (e.g., HepG2 cells) to assess hepatic toxicity. Correlate with metabolic stability via microsomal assays .
- Data Integration: Apply QSAR models (e.g., Random Forest algorithms) to predict IC50 values and prioritize analogs for synthesis .
Q. What methodologies address challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Catalyst Efficiency: Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to simplify purification and reduce costs .
- Process Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing rate) affecting yield during scale-up .
- Green Chemistry: Substitute volatile solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
